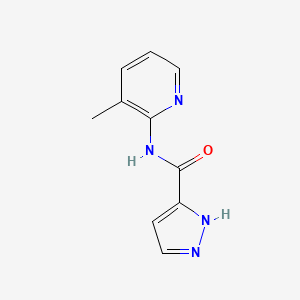
N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group at the third position and a pyrazole ring attached to a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or organometallic compounds.
Major Products Formed
Oxidation: Formation of 3-methyl-2-pyridinecarboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide has found applications in several areas of scientific research:
作用机制
The mechanism of action of N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby modulating pain and inflammation pathways . The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions that inhibit its activity.
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but lack the pyrazole ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but are fused with an imidazole ring instead of a pyrazole ring.
Uniqueness
N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the pyrazole and pyridine rings, which contribute to its diverse chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
属性
分子式 |
C10H10N4O |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
N-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H10N4O/c1-7-3-2-5-11-9(7)13-10(15)8-4-6-12-14-8/h2-6H,1H3,(H,12,14)(H,11,13,15) |
InChI 键 |
CVMNSVHUUUIXCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


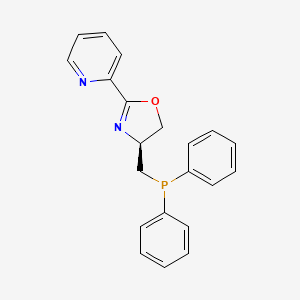
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)

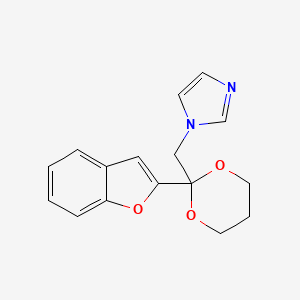
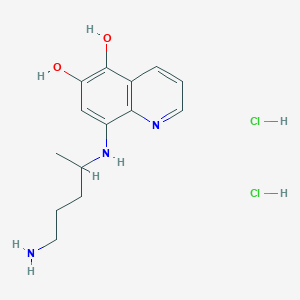
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
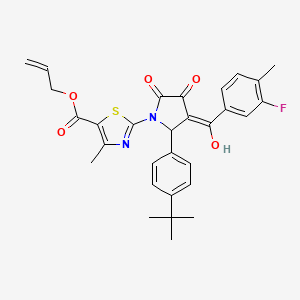
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)

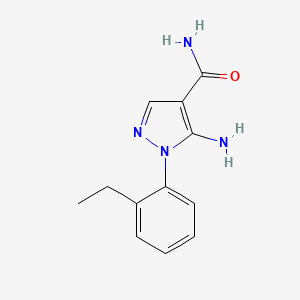
![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)
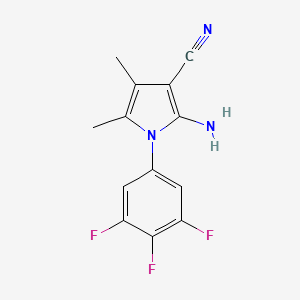
![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
